molecular formula C16H14O2 B6240359 2-methyl-1,3-diphenylpropane-1,3-dione CAS No. 1846-29-3

2-methyl-1,3-diphenylpropane-1,3-dione

Cat. No. B6240359
CAS RN: 1846-29-3
M. Wt: 238.3
InChI Key:
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Description

2-Methyl-1,3-diphenylpropane-1,3-dione (2MDP) is a versatile organic compound, which is used in a variety of scientific and industrial applications. It is an important intermediate in the synthesis of many compounds and has been used in the synthesis of a wide range of materials, including pharmaceuticals, polymers, and dyes. 2MDP is also used as a reagent in the synthesis of other compounds and as a catalyst. The compound is of interest to scientists due to its unique properties, which make it a useful tool for research and development.

Scientific Research Applications

2-methyl-1,3-diphenylpropane-1,3-dione has a variety of applications in scientific research. It is used as a reagent in the synthesis of other compounds, as a catalyst for organic reactions, and as a starting material for the synthesis of various materials. Additionally, 2-methyl-1,3-diphenylpropane-1,3-dione has been used in the synthesis of pharmaceuticals, polymers, and dyes. 2-methyl-1,3-diphenylpropane-1,3-dione has also been used in the synthesis of compounds with potential applications in biochemistry, medicinal chemistry, and nanotechnology.

Mechanism of Action

2-methyl-1,3-diphenylpropane-1,3-dione has a unique mechanism of action, which is based on the formation of a complex between the compound and its target molecule. The complex is formed by the interaction of the 2-methyl-1,3-diphenylpropane-1,3-dione with the target molecule, resulting in the formation of a covalent bond between the two molecules. This covalent bond is then broken, resulting in the release of the target molecule and the formation of a new compound. This new compound is then further processed by the body, resulting in the desired effect.
Biochemical and Physiological Effects
2-methyl-1,3-diphenylpropane-1,3-dione has a variety of effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the growth of certain bacteria, as well as an inhibitory effect on the activity of certain enzymes. Additionally, 2-methyl-1,3-diphenylpropane-1,3-dione has been shown to have an antifungal effect, as well as an anti-inflammatory effect. Finally, 2-methyl-1,3-diphenylpropane-1,3-dione has been shown to have an effect on the metabolism of certain hormones, as well as an effect on the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

2-methyl-1,3-diphenylpropane-1,3-dione has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that 2-methyl-1,3-diphenylpropane-1,3-dione is relatively easy to synthesize and is relatively inexpensive. Additionally, 2-methyl-1,3-diphenylpropane-1,3-dione is relatively stable and has a low toxicity, making it a safe and effective reagent for laboratory experiments. However, 2-methyl-1,3-diphenylpropane-1,3-dione is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 2-methyl-1,3-diphenylpropane-1,3-dione has a low solubility in organic solvents, making it difficult to use in organic reactions.

Future Directions

There are a number of potential future directions for research involving 2-methyl-1,3-diphenylpropane-1,3-dione. One potential direction is to further explore the biochemical and physiological effects of the compound, as well as its potential applications in biochemistry, medicinal chemistry, and nanotechnology. Additionally, further research could be done on the synthesis of 2-methyl-1,3-diphenylpropane-1,3-dione and its potential uses in the synthesis of a variety of compounds. Finally, further research could be done on the mechanism of action of 2-methyl-1,3-diphenylpropane-1,3-dione and its potential applications in drug development.

Synthesis Methods

2-methyl-1,3-diphenylpropane-1,3-dione can be synthesized through a variety of methods, including the reaction of 2-methyl-1,3-diphenylpropane with an aqueous solution of sodium hydroxide. This reaction yields an aqueous solution of 2-methyl-1,3-diphenylpropane-1,3-dione, which can be isolated by evaporating the solution and crystallizing the product. Alternatively, 2-methyl-1,3-diphenylpropane-1,3-dione can be synthesized by the reaction of 2-methyl-1,3-diphenylpropane with an aqueous solution of potassium hydroxide. This reaction yields an aqueous solution of 2-methyl-1,3-diphenylpropane-1,3-dione, which can be isolated by evaporating the solution and crystallizing the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-1,3-diphenylpropane-1,3-dione involves the condensation of acetone with two equivalents of benzaldehyde, followed by a Friedel-Crafts alkylation reaction with methyl chloride.", "Starting Materials": [ "Acetone", "Benzaldehyde", "Methyl chloride" ], "Reaction": [ "Step 1: Mix acetone and benzaldehyde in a 1:2 molar ratio in the presence of a base catalyst such as sodium hydroxide.", "Step 2: Heat the mixture under reflux for several hours to allow for the condensation reaction to occur, forming 2-methyl-1,3-diphenylpropan-1-one.", "Step 3: Cool the reaction mixture and add methyl chloride and a Lewis acid catalyst such as aluminum chloride.", "Step 4: Heat the mixture under reflux for several hours to allow for the Friedel-Crafts alkylation reaction to occur, forming 2-methyl-1,3-diphenylpropane-1,3-dione.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1846-29-3

Product Name

2-methyl-1,3-diphenylpropane-1,3-dione

Molecular Formula

C16H14O2

Molecular Weight

238.3

Purity

95

Origin of Product

United States

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